Cas no 62310-17-2 (2-chloro-5-(diethylsulfamoyl)benzoic acid)

2-chloro-5-(diethylsulfamoyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-CHLORO-5-DIETHYLSULFAMOYL-BENZOIC ACID
- 2-chloro-5-(diethylsulfamoyl)benzoic acid
- benzoic acid, 2-chloro-5-[(diethylamino)sulfonyl]-
- 2-CHLORO-5-[(DIETHYLAMINO)SULFONYL]BENZOIC ACID
- G75996
- 2-chloro-5-(N,N-diethylsulfamoyl)benzoicacid
- EN300-00330
- IWLIXVSPGIDTAZ-UHFFFAOYSA-N
- CS-0218184
- Cambridge id 5323209
- MFCD00625734
- AKOS000114711
- AB00080716-01
- J-508815
- 2-chloro-5-(diethylaminosulfonyl)benzoic acid
- Z53036650
- F3284-8051
- 62310-17-2
- SCHEMBL7335509
- Oprea1_251873
- Oprea1_334515
- 2-chloro-5-(N,N-diethylsulfamoyl)benzoic acid
-
- MDL: MFCD00625734
- インチ: InChI=1S/C11H14ClNO4S/c1-3-13(4-2)18(16,17)8-5-6-10(12)9(7-8)11(14)15/h5-7H,3-4H2,1-2H3,(H,14,15)
- InChIKey: IWLIXVSPGIDTAZ-UHFFFAOYSA-N
- ほほえんだ: CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O
計算された属性
- せいみつぶんしりょう: 291.03332
- どういたいしつりょう: 291.0332068g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 388
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 83.1Ų
じっけんとくせい
- PSA: 74.68
2-chloro-5-(diethylsulfamoyl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T777078-100mg |
2-Chloro-5-[(diethylamino)sulfonyl]benzoic Acid |
62310-17-2 | 100mg |
$ 95.00 | 2022-06-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288854-500mg |
2-Chloro-5-(diethylsulfamoyl)benzoic acid |
62310-17-2 | 97% | 500mg |
¥10011 | 2023-02-17 | |
Life Chemicals | F3284-8051-20μmol |
2-chloro-5-(diethylsulfamoyl)benzoic acid |
62310-17-2 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288854-250mg |
2-Chloro-5-(diethylsulfamoyl)benzoic acid |
62310-17-2 | 97% | 250mg |
¥1763.00 | 2024-05-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288854-1g |
2-Chloro-5-(diethylsulfamoyl)benzoic acid |
62310-17-2 | 97% | 1g |
¥11964 | 2023-02-17 | |
Enamine | EN300-00330-5.0g |
2-chloro-5-(diethylsulfamoyl)benzoic acid |
62310-17-2 | 95.0% | 5.0g |
$1970.0 | 2025-02-21 | |
abcr | AB219509-1g |
2-Chloro-5-[(diethylamino)sulfonyl]benzoic acid, 95%; . |
62310-17-2 | 95% | 1g |
€748.00 | 2025-03-19 | |
Life Chemicals | F3284-8051-5mg |
2-chloro-5-(diethylsulfamoyl)benzoic acid |
62310-17-2 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
Life Chemicals | F3284-8051-30mg |
2-chloro-5-(diethylsulfamoyl)benzoic acid |
62310-17-2 | 90%+ | 30mg |
$119.0 | 2023-07-05 | |
Enamine | EN300-00330-0.1g |
2-chloro-5-(diethylsulfamoyl)benzoic acid |
62310-17-2 | 95.0% | 0.1g |
$165.0 | 2025-02-21 |
2-chloro-5-(diethylsulfamoyl)benzoic acid 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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2-chloro-5-(diethylsulfamoyl)benzoic acidに関する追加情報
Professional Introduction to 2-chloro-5-(diethylsulfamoyl)benzoic acid (CAS No. 62310-17-2)
2-chloro-5-(diethylsulfamoyl)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 62310-17-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural features, including a chloro substituent at the 2-position and a diethylsulfamoyl group at the 5-position of the benzene ring. Such structural motifs are often exploited in drug design due to their potential interactions with biological targets, making this compound a valuable scaffold for further chemical modifications and biological evaluations.
The synthesis of 2-chloro-5-(diethylsulfamoyl)benzoic acid typically involves multi-step organic reactions, starting from commercially available aromatic precursors. The introduction of the chloro group at the 2-position can be achieved through electrophilic aromatic substitution reactions, while the attachment of the diethylsulfamoyl group typically requires nucleophilic substitution or condensation reactions. The precise synthetic route can vary depending on the desired purity and yield, with optimization being a critical factor in large-scale production.
In recent years, there has been growing interest in benzoic acid derivatives as potential therapeutic agents. The presence of both electron-withdrawing and electron-donating groups in 2-chloro-5-(diethylsulfamoyl)benzoic acid imparts unique electronic properties that can influence its interaction with biological molecules. Specifically, the chloro group can enhance lipophilicity, while the diethylsulfamoyl moiety may contribute to hydrogen bonding capabilities, making this compound a promising candidate for further exploration in medicinal chemistry.
One of the most compelling aspects of 2-chloro-5-(diethylsulfamoyl)benzoic acid is its potential as a lead compound for drug discovery. Researchers have been investigating its pharmacological properties, particularly its activity against various biological targets. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors, which are implicated in inflammatory diseases and cancer. The diethylsulfamoyl group, in particular, has been shown to modulate enzyme activity by serving as a hydrogen bond acceptor or by competing with natural substrates.
The benzoic acid core is well-known for its role in various pharmacological applications. For instance, derivatives of benzoic acid have been used in the development of nonsteroidal anti-inflammatory drugs (NSAIDs), anticonvulsants, and even antimicrobial agents. The structural versatility of benzoic acid derivatives allows chemists to fine-tune their properties by introducing different substituents at strategic positions on the benzene ring. In the case of 2-chloro-5-(diethylsulfamoyl)benzoic acid, both the chloro and diethylsulfamoyl groups are positioned to maximize potential interactions with biological targets.
Recent advances in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of compounds like 2-chloro-5-(diethylsulfamoyl)benzoic acid with high accuracy. Molecular docking studies have been particularly useful in identifying how this compound might interact with specific enzymes or receptors. These computational approaches complement experimental work by providing rapid screening of virtual libraries of compounds, thereby accelerating the drug discovery process.
In addition to its potential therapeutic applications, 2-chloro-5-(diethylsulfamoyl)benzoic acid has also been explored as an intermediate in the synthesis of more complex molecules. Its reactive functional groups make it a versatile building block for constructing larger scaffolds with tailored properties. This has opened up new avenues for synthetic chemists who are looking to develop novel compounds with specific biological activities.
The chemical stability of 2-chloro-5-(diethylsulfamoyl)benzoic acid is another important consideration in its application as a pharmaceutical intermediate. Factors such as solubility, melting point, and reactivity under various conditions must be carefully evaluated to ensure that it performs reliably in synthetic protocols. Advances in storage and handling techniques have also contributed to improving the practicality of using this compound in research and industrial settings.
From a regulatory perspective, 2-chloro-5-(diethylsulfamoyl)benzoic acid must meet stringent quality standards before it can be used in pharmaceutical applications. Compliance with guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is essential to ensure safety and efficacy. Manufacturers must provide comprehensive data on its chemical purity, stability, and toxicological profile to support its use in drug development.
The environmental impact of producing and disposing of 2-chloro-5-(diethylsulfamoyl)benzoic acid is also a growing concern. Sustainable chemistry principles are being increasingly adopted to minimize waste and reduce hazardous byproducts during synthesis. Green chemistry approaches aim to develop more environmentally friendly methods for producing pharmaceutical intermediates like this one, thereby aligning with global efforts to promote sustainable practices.
In conclusion, 2-chloro-5-(diethylsulfamoyl)benzoic acid (CAS No. 62310-17-2) represents an exciting opportunity for researchers in pharmaceutical chemistry. Its unique structural features make it a promising candidate for further development as a therapeutic agent or as an intermediate in drug synthesis. With ongoing research exploring its biological activities and synthetic applications, this compound is poised to play a significant role in future advancements in medicinal chemistry.
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